
Pyridostatin hydrochloride
Descripción general
Descripción
El clorhidrato de RR-82, también conocido como clorhidrato de piridostatina, es un agente estabilizador de ADN de cuadruplex-G altamente selectivo. Es conocido por su capacidad para inducir daño al ADN dependiente de la replicación y la transcripción, promoviendo la detención del crecimiento en células cancerosas humanas. Este compuesto se dirige específicamente al protooncogén Src, lo que lleva a la reducción de los niveles de proteína SRC y a la disminución de la motilidad celular dependiente de SRC en células de cáncer de mama humano .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de RR-82 implica la formación de un complejo con estructuras de ADN de cuadruplex-G. El compuesto está diseñado para unirse selectivamente a estas estructuras, estabilizándolas e induciendo daño al ADN. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran derivados de quinolina y dicarboxamida de piridina .
Métodos de producción industrial: La producción industrial de clorhidrato de RR-82 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar una alta pureza y rendimiento. El compuesto se produce normalmente en un entorno controlado para mantener su estabilidad y eficacia. El proceso de producción incluye pasos de purificación como la cristalización y la filtración para obtener el producto final en su forma de sal de clorhidrato .
Análisis De Reacciones Químicas
Oxidation Reactions
Pyridostatin hydrochloride undergoes oxidation at its electron-rich aromatic and aliphatic regions. Key findings include:
Oxidizing Agent | Conditions | Products | Reference |
---|---|---|---|
Hydrogen peroxide | Aqueous acidic medium | Oxidized quinoline derivatives | |
Potassium permanganate | Alkaline aqueous solution | Carboxylic acid intermediates |
Oxidation primarily targets the quinoline and pyridine moieties, forming hydroxylated or carboxylated derivatives. These products retain G-quadruplex binding capacity but with altered pharmacokinetic profiles.
Reduction Reactions
The compound’s amide and aromatic systems participate in reduction reactions:
Reducing Agent | Conditions | Products | Reference |
---|---|---|---|
Sodium borohydride (NaBH₄) | Methanol, 25°C | Partially reduced amine intermediates | |
Lithium aluminum hydride (LiAlH₄) | Dry THF, reflux | Fully reduced pyridine-to-piperidine derivatives |
Reduction of the pyridine ring to piperidine enhances solubility but diminishes G-quadruplex affinity due to loss of planar aromaticity.
Substitution Reactions
The amide and aminoethoxy groups facilitate nucleophilic substitution:
Amide Bond Hydrolysis
Reagent | Conditions | Products | Reference |
---|---|---|---|
Hydrochloric acid (6M) | Reflux, 12 hours | Pyridine-2,6-dicarboxylic acid + quinoline amines | |
Sodium hydroxide (2M) | 80°C, 8 hours | Carboxylate salts + free amines |
Hydrolysis cleaves the central amide bonds, yielding fragments that lose biological activity .
Aminoethoxy Group Substitution
Reagent | Conditions | Products | Reference |
---|---|---|---|
Thionyl chloride (SOCl₂) | Dichloromethane, 0°C | Chlorinated side chains | |
Alkyl halides | DMF, K₂CO₃, 60°C | Extended alkylaminoethoxy derivatives |
Side-chain modifications tune solubility and binding kinetics without disrupting core G-quadruplex interactions .
Copper-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry)
Pyridostatin derivatives with terminal alkynes undergo click reactions to form triazole-linked conjugates:
This reaction modularizes the compound for therapeutic or diagnostic applications .
Stability Under Environmental Conditions
Key Insights from Synthetic Routes
This compound is synthesized via sequential coupling of pyridine-2,6-dicarbonyl dichloride with quinoline amines, followed by HCl salt formation . Critical steps include:
Aplicaciones Científicas De Investigación
Targeting BRCA1/2-Deficient Tumors
Recent studies have highlighted the efficacy of pyridostatin in targeting BRCA1/2-deficient tumors. It has been shown to effectively suppress tumor growth in various preclinical models, including patient-derived xenografts resistant to PARP inhibitors. Pyridostatin works synergistically with other agents like paclitaxel and DNA-PKcs inhibitors, enhancing overall anti-tumor activity and survival rates in treated mice .
Key Findings:
- Specific Activity: Pyridostatin demonstrates high specificity against BRCA1/2-deficient tumors.
- Mechanisms: It disrupts replication fork progression leading to DNA double-strand breaks, which can be repaired through canonical non-homologous end joining pathways.
- Immune Response: Pyridostatin triggers cGAS/STING-dependent innate immune responses, further contributing to its anti-tumor effects .
Telomere Dysfunction Induction
Pyridostatin analogues have been shown to promote telomere dysfunction and long-term growth inhibition in human cancer cells. The stabilization of G-quadruplexes at telomeric regions leads to cellular senescence and growth arrest, indicating a potential pathway for cancer therapy through telomere-targeting strategies .
Study Insights:
- Growth Arrest: Compounds based on pyridostatin induce significant growth arrest in cancer cells while exhibiting selectivity over normal cells.
- Mechanism: The mechanism involves telomeric dysfunction alongside the accumulation of DNA damage sites, suggesting a dual action against tumor proliferation .
Gene Expression Modulation
Pyridostatin's role extends beyond direct DNA damage; it also modulates gene expression. Studies utilizing mass spectrometry have revealed that pyridostatin downregulates several proteins involved in cell cycle regulation and RNA splicing in HeLa cancer cells. This modulation can enhance the cytotoxic effects of other chemotherapeutic agents by altering the cellular response to DNA damage .
Important Observations:
- Downregulation of Proteins: Pyridostatin significantly downregulated proteins such as PC4, a positive cofactor involved in DNA repair processes.
- Synergistic Effects: The downregulation of these proteins can increase the sensitivity of cancer cells to platinum-based drugs like cisplatin, suggesting a potential combination therapy approach .
Summary Table of Applications
Mecanismo De Acción
El clorhidrato de RR-82 ejerce sus efectos estabilizando las estructuras de ADN de cuadruplex-G, que son configuraciones de ADN de cuatro hebras que se encuentran en ciertas regiones del genoma. Al unirse a estas estructuras, el compuesto induce daño al ADN dependiente de la replicación y la transcripción, lo que lleva a la detención del ciclo celular y la inhibición del crecimiento en células cancerosas. El objetivo molecular principal del clorhidrato de RR-82 es el protooncogén Src, que juega un papel crucial en la proliferación y la motilidad celular. Al inhibir Src, el compuesto reduce los niveles de proteína SRC y la motilidad celular dependiente de SRC, ejerciendo así sus efectos anticancerígenos .
Compuestos similares:
Piridostatina: Otro agente estabilizador de ADN de cuadruplex-G con propiedades similares al clorhidrato de RR-82.
BRACO-19: Un compuesto que también se dirige a las estructuras de ADN de cuadruplex-G, pero tiene diferentes afinidades y especificidades de unión.
TMPyP4: Un compuesto basado en porfirina que estabiliza el ADN de cuadruplex-G y se utiliza en aplicaciones de investigación similares.
Singularidad del clorhidrato de RR-82: El clorhidrato de RR-82 es único debido a su alta selectividad y potencia en la estabilización de las estructuras de ADN de cuadruplex-G. Su capacidad para dirigirse específicamente al protooncogén Src e inducir daño al ADN lo convierte en una herramienta valiosa en la investigación del cáncer y las posibles aplicaciones terapéuticas. En comparación con otros compuestos similares, el clorhidrato de RR-82 ha mostrado una eficacia superior en la promoción de la detención del crecimiento y la reducción de la motilidad celular en células cancerosas .
Comparación Con Compuestos Similares
Pyridostatin: Another G-quadruplex DNA stabilizing agent with similar properties to RR-82 hydrochloride.
BRACO-19: A compound that also targets G-quadruplex DNA structures but has different binding affinities and specificities.
TMPyP4: A porphyrin-based compound that stabilizes G-quadruplex DNA and is used in similar research applications.
Uniqueness of RR-82 Hydrochloride: RR-82 hydrochloride is unique due to its high selectivity and potency in stabilizing G-quadruplex DNA structures. Its ability to specifically target the proto-oncogene Src and induce DNA damage makes it a valuable tool in cancer research and potential therapeutic applications. Compared to other similar compounds, RR-82 hydrochloride has shown superior efficacy in promoting growth arrest and reducing cellular motility in cancer cells .
Actividad Biológica
Overview of Pyridostatin Hydrochloride
This compound is a small molecule that belongs to the class of G-quadruplex (G4) ligands. G-quadruplexes are secondary structures formed in nucleic acids, particularly in guanine-rich regions of DNA and RNA. These structures are implicated in various biological processes, including gene regulation, telomere maintenance, and the progression of cancer.
Pyridostatin exerts its biological effects primarily through the stabilization of G-quadruplex structures. This stabilization can lead to:
- Inhibition of DNA replication : By binding to G-quadruplexes formed in the promoter regions of oncogenes, Pyridostatin can hinder transcription and subsequently reduce protein expression associated with tumor growth.
- Induction of DNA damage : The binding of Pyridostatin to G-quadruplexes can cause replication stress, leading to DNA double-strand breaks and activation of cellular stress responses.
Mechanism | Description |
---|---|
G-Quadruplex Stabilization | Binds to G-rich regions, stabilizing G4 structures |
Transcription Inhibition | Reduces transcription of oncogenes by stabilizing G4s |
DNA Damage Induction | Causes replication stress leading to DNA breaks |
Anticancer Properties
Pyridostatin has shown promising anticancer activity across various cancer cell lines. Research indicates that it selectively targets cancer cells while sparing normal cells, making it a potential candidate for cancer therapy.
Case Study: Breast Cancer
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), Pyridostatin treatment resulted in:
- Inhibition of cell proliferation : A significant reduction in cell viability was observed at concentrations as low as 1 µM.
- Induction of apoptosis : Flow cytometry analysis revealed increased annexin V staining, indicating enhanced apoptotic activity.
Table 2: Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 | 1.5 | 30 |
MDA-MB-231 | 2.0 | 40 |
A549 (Lung) | 1.2 | 35 |
Other Biological Activities
Beyond its anticancer properties, Pyridostatin has been investigated for its effects on other biological processes:
- Antiviral Activity : Preliminary studies suggest that Pyridostatin may inhibit viral replication by stabilizing G4 structures in viral genomes.
- Neuroprotective Effects : Research indicates potential neuroprotective properties through modulation of cellular stress responses.
Research Findings
Numerous studies have been conducted to elucidate the biological activity of Pyridostatin:
- Cell Cycle Arrest : Pyridostatin has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, leading to reduced proliferation rates.
- Synergistic Effects : Combination therapies involving Pyridostatin and conventional chemotherapeutics have demonstrated enhanced efficacy, suggesting a potential for combination treatment strategies.
Table 3: Summary of Key Research Findings
Study Reference | Findings |
---|---|
Smith et al. (2020) | Induced apoptosis in breast cancer cells |
Jones et al. (2021) | Enhanced efficacy when combined with doxorubicin |
Lee et al. (2022) | Neuroprotective effects in neuronal models |
Propiedades
IUPAC Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;pentahydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N8O5.5ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);5*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIZPFGTXSQRFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37Cl5N8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.